4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline
Description
Properties
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-yl)-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUOKRWQVJSSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609185 | |
| Record name | 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799292-23-2 | |
| Record name | 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with glyoxal and ammonia, leading to the formation of the imidazole ring. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole or aniline rings.
Scientific Research Applications
4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The aniline moiety can also participate in various interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound belongs to a broader class of imidazoline derivatives, many of which share the 4-(4,5-dihydro-1H-imidazol-2-yl)aniline core. Key analogs and their properties are summarized in Table 1.
Table 1: Structural Analogs and Their Properties
Key Observations:
- Lipophilicity: Derivatives like NSC-60339 analogs and this compound are lipophilic, enhancing membrane permeability in Gram-negative bacteria such as Pseudomonas aeruginosa .
- Hydrogen Bonding : Analogs with amide linkers (e.g., 9c, 17c) exhibit hydrogen-bonding capabilities, influencing solubility and target binding .
- Salt Forms : Hydrochloride salts (e.g., 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride) improve stability and bioavailability .
Antimicrobial Activity:
- The parent compound (this compound) is bactericidal against M. tuberculosis and drug-resistant Staphylococcus aureus .
- NSC-60339 analogs (sharing the 4-(4,5-dihydro-1H-imidazol-2-yl)aniline group) disrupt bacterial efflux pumps, restoring antibiotic efficacy in resistant strains .
- Bis-aryl derivatives (e.g., 9c, 9d) show enhanced activity due to increased molecular rigidity and target engagement .
Antimycobacterial SAR:
Biological Activity
The compound 4-(4,5-dihydro-1H-imidazol-2-yl)-N-methylaniline (CAS No. 799292-23-2) is a derivative of imidazole and aniline, recognized for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound based on recent research findings.
Chemical Structure and Properties
Molecular Formula : CHN
Molecular Weight : 175.23 g/mol
IUPAC Name : N-(imidazolidin-2-ylidenemethyl)aniline dihydrochloride
The compound features a five-membered imidazole ring, which contributes to its biological activity. The dihydrochloride form enhances solubility and stability, making it suitable for various applications in medicinal chemistry.
Antinociceptive Effects
Studies have demonstrated that this compound exhibits significant antinociceptive properties , particularly in models of inflammatory pain. In animal studies, this compound showed a marked reduction in pain responses, indicating its potential as a therapeutic agent for pain management.
The mechanism by which this compound exerts its effects appears to involve modulation of neurotransmitter systems. Molecular docking studies suggest that it binds to specific receptors involved in pain pathways, potentially influencing the release of neurotransmitters such as serotonin and norepinephrine .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Antinociceptive Study :
- Objective : To evaluate the efficacy in inflammatory pain models.
- Methodology : Administered in various dosages to animal subjects.
- Results : Significant reduction in pain scores compared to control groups.
- Molecular Interactions :
- Safety and Toxicology :
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline, and what critical parameters influence yield?
The synthesis of imidazole derivatives like this compound often involves multi-step reactions. A common approach utilizes the condensation of benzil derivatives with aldehydes and amines in the presence of ammonium acetate under reflux conditions in acetic acid. For example, substituting nitroaniline with methylaniline derivatives could yield the target compound. Critical parameters include temperature control (120°C for optimal cyclization), solvent choice (acetic acid or ethanol), and catalyst selection (e.g., Pd/C for reduction steps). Post-synthetic purification via column chromatography or recrystallization is essential to isolate high-purity products .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- FTIR and NMR : Confirm functional groups (e.g., imidazole NH stretches at ~3200 cm⁻¹) and aromatic proton environments.
- Single-crystal X-ray diffraction : Resolves molecular geometry, bond lengths, and intermolecular interactions. For example, studies on analogous imidazole derivatives reveal dihedral angles between aromatic rings and hydrogen-bonding networks critical for stability .
- HPLC : Validates purity, especially when coupled with UV detection for trace impurities .
Q. How can theoretical frameworks guide experimental design for studying this compound?
Linking research to conceptual frameworks ensures methodological rigor. For instance:
- Structure-Activity Relationship (SAR) : Guides modifications to the imidazole core or substituents to enhance bioactivity.
- Molecular Orbital Theory : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Crystallographic Principles : Informs solvent selection for crystallization trials based on polarity and hydrogen-bonding potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or FTIR data may arise from tautomerism (e.g., imidazole NH proton exchange) or polymorphism. Strategies include:
- Variable-Temperature NMR : Identifies dynamic processes affecting spectral resolution.
- Complementary Techniques : X-ray crystallography provides definitive structural validation, as seen in studies of similar imidazolium salts .
- Computational Modeling : DFT calculations simulate spectra to cross-verify experimental data .
Q. What strategies enhance the biological activity of imidazole derivatives through structural modifications?
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the 4-position of the aniline ring can modulate electron density, affecting binding to biological targets.
- Hybridization : Combining the imidazole core with pharmacophores like benzothiadiazole (as in tizanidine analogs) improves antimicrobial or anticancer activity .
- Prodrug Design : Modifying solubility via hydrochloride salt formation enhances bioavailability .
Q. How can computational chemistry predict physicochemical properties of this compound?
Q. What methodologies assess bioactivity compared to structural analogs?
- In Vitro Assays : Compare IC₅₀ values against cancer cell lines (e.g., MTT assay) or microbial strains.
- Comparative Tables : Highlight differences in bioactivity, as shown for imidazole derivatives with varying substituents (e.g., high anticancer activity in 2-methylindole hybrids) .
- Mechanistic Studies : Use fluorescence quenching or SPR to quantify target binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
